
ML299
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML299, également connu sous le nom de VU0463568, est un inhibiteur puissant et sélectif de la phospholipase D1 et de la phospholipase D2. Ces enzymes jouent un rôle crucial dans la régulation de divers processus cellulaires, notamment le trafic membranaire, la transduction du signal et l'organisation du cytosquelette. This compound a montré un potentiel significatif dans l'inhibition de la migration invasive des cellules de glioblastome, ce qui en fait un composé précieux dans la recherche sur le cancer .
Applications De Recherche Scientifique
ML299 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of phospholipase D1 and phospholipase D2 in various chemical processes.
Biology: Employed in research to understand the mechanisms of cell migration and invasion, particularly in cancer cells.
Medicine: Investigated for its potential therapeutic applications in treating glioblastoma and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting phospholipase D1 and phospholipase D2
Mécanisme D'action
Target of Action
ML299 primarily targets phospholipases D1 and D2 . These enzymes play a crucial role in lipid signaling pathways, catalyzing the hydrolysis of phosphatidylcholine into choline and phosphatidic acid .
Mode of Action
This compound acts as a selective allosteric modulator and a dual inhibitor of phospholipases D1 and D2 . It binds to these enzymes and inhibits their activity, with IC50 values of 6 and 12 nM, respectively .
Biochemical Pathways
By inhibiting phospholipases D1 and D2, this compound disrupts the normal function of lipid signaling pathways . This can lead to a decrease in the production of phosphatidic acid, a key second messenger in these pathways .
Pharmacokinetics
It’s known that this compound is active in vivo , suggesting that it has suitable bioavailability.
Result of Action
The inhibition of phospholipases D1 and D2 by this compound leads to a decrease in invasive migration in U87-MG glioblastoma cells . It also increases caspase 3/7 activity in serum-free conditions , indicating that it may induce apoptosis in certain cell types.
Analyse Biochimique
Biochemical Properties
ML299 interacts with phospholipases D1 and D2, enzymes that play a crucial role in lipid signaling pathways . It acts as a selective allosteric modulator and a potent inhibitor of these enzymes, with IC50 values of 6 nM and 12 nM, respectively .
Cellular Effects
This compound has been shown to decrease invasive migration in U87-MG glioblastoma cells . This suggests that it may influence cell function by modulating cell signaling pathways and affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with phospholipases D1 and D2 . By acting as a selective allosteric modulator and potent inhibitor of these enzymes, this compound can influence changes in gene expression and enzyme activity.
Metabolic Pathways
This compound is involved in lipid signaling pathways through its interaction with phospholipases D1 and D2
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ML299 implique une série de réactions chimiques à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation d'un 1,3,8-triazaspiro[4Le produit final est obtenu par une série d'étapes de purification, notamment la recristallisation et la chromatographie .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de haute pureté pour garantir la qualité du produit final. Les réactions sont généralement effectuées dans de grands réacteurs dans des conditions contrôlées afin de maximiser le rendement et de minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
ML299 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation d'oxydes, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle de la phospholipase D1 et de la phospholipase D2 dans divers processus chimiques.
Biologie : Employé dans la recherche pour comprendre les mécanismes de la migration et de l'invasion cellulaire, en particulier dans les cellules cancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement du glioblastome et d'autres cancers.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la phospholipase D1 et la phospholipase D2
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la phospholipase D1 et la phospholipase D2. Ces enzymes sont impliquées dans l'hydrolyse de la phosphatidylcholine pour produire de l'acide phosphatidique, une molécule de signalisation clé. En inhibant ces enzymes, this compound perturbe la production d'acide phosphatidique, affectant ainsi divers processus cellulaires tels que le trafic membranaire, la transduction du signal et l'organisation du cytosquelette. Cette inhibition conduit à une diminution de la migration invasive des cellules de glioblastome .
Comparaison Avec Des Composés Similaires
Composés similaires
ML298 : Un autre inhibiteur de la phospholipase D1 et de la phospholipase D2 avec des propriétés similaires à ML299.
VU0359595 : Un inhibiteur sélectif de la phospholipase D1.
VU0364739 : Un inhibiteur sélectif de la phospholipase D2.
Unicité de this compound
This compound est unique dans son double inhibition de la phospholipase D1 et de la phospholipase D2, ce qui en fait un outil précieux pour étudier les effets combinés de ces enzymes. Sa capacité à diminuer la migration invasive dans les cellules de glioblastome souligne davantage son potentiel comme agent thérapeutique .
Propriétés
IUPAC Name |
4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXAYJUFUZBMA-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of ML299?
A1: this compound inhibits both PLD1 and PLD2 enzymes. While the exact binding mode is not fully elucidated in the provided abstracts, research suggests that this compound interacts with the catalytic domain of these enzymes . This interaction disrupts the enzyme's ability to catalyze the production of phosphatidic acid (PA), a crucial secondary messenger involved in various cellular processes, including cell growth, survival, and migration.
Q2: What is the significance of inhibiting PLD1 and PLD2?
A2: PLD1 and PLD2 are implicated in several diseases, including cancer. Inhibiting these enzymes could potentially disrupt tumor growth and invasion . Therefore, dual PLD1/2 inhibitors like this compound hold promise as potential therapeutic agents for diseases where these enzymes play a crucial role.
Q3: What in vitro data supports the efficacy of this compound?
A3: Research demonstrates that this compound effectively decreased the invasive migration of U87-MG glioblastoma cells . This finding suggests that this compound could potentially limit the spread of glioblastoma, a highly aggressive brain cancer.
Q4: Are there any insights into the pharmacokinetic properties of this compound?
A4: While specific details are not provided in the abstracts, research suggests that this compound exhibits favorable pharmacokinetic properties in mice. Notably, it demonstrates good exposure in the lungs, plasma, and brain following intraperitoneal administration . This finding is particularly relevant for potentially targeting brain tumors like glioblastoma. Further research is needed to determine the pharmacokinetic profile and safety profile of this compound in other animal models and eventually in humans.
Q5: What is the significance of the crystal structures of human PLD1 and PLD2?
A5: The successful crystallization of the catalytic domains of human PLD1 and PLD2 represents a significant advancement in understanding these enzymes . These structures provide valuable insights into the differences between prokaryotic and eukaryotic PLD enzymes and pave the way for structure-based drug discovery efforts targeting this enzyme family.
Q6: How can the structural information be used for drug discovery?
A6: The crystal structures, combined with the understanding of inhibitor binding modes (such as that of this compound), enable researchers to identify key determinants of isoenzyme selectivity . This knowledge is invaluable for designing and optimizing future PLD inhibitors with enhanced potency and selectivity against specific isoforms, ultimately leading to more effective and targeted therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
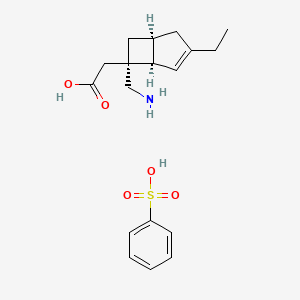
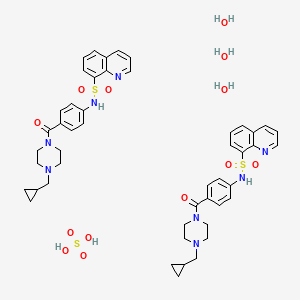

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)
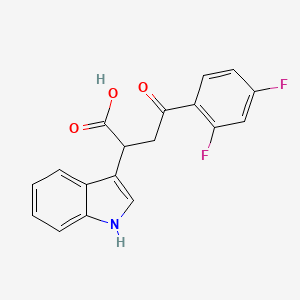
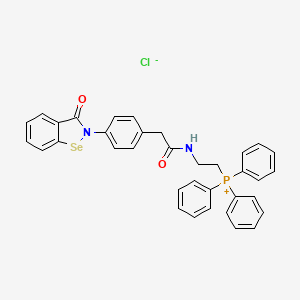
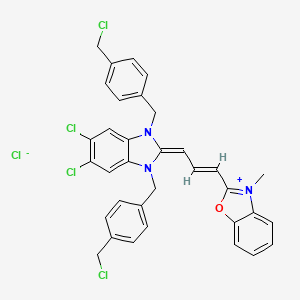
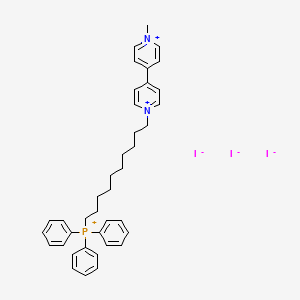
![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

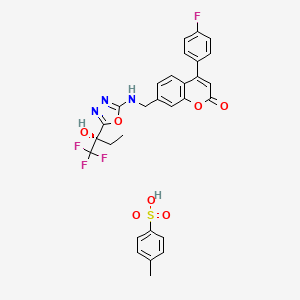
![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
